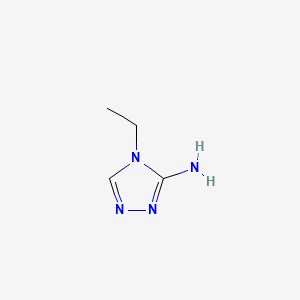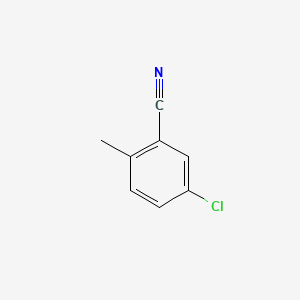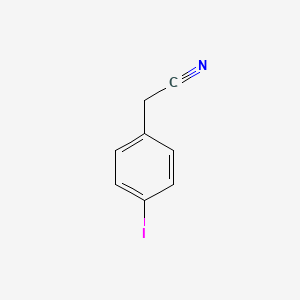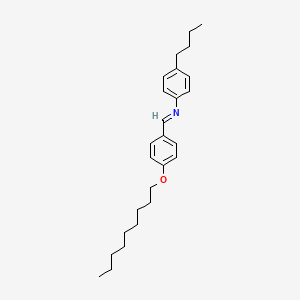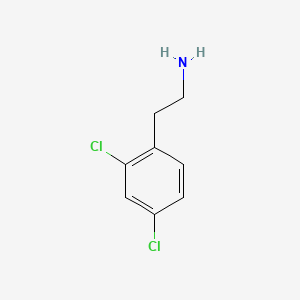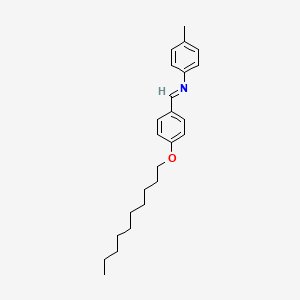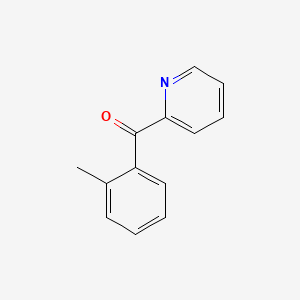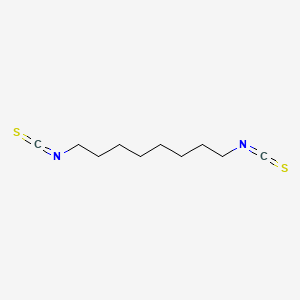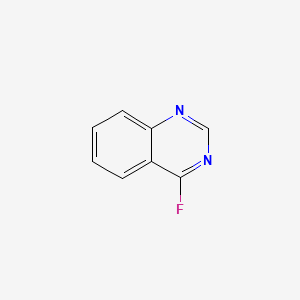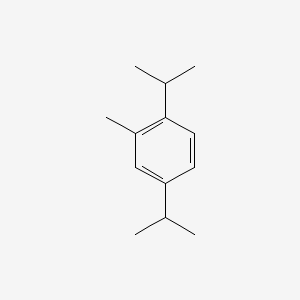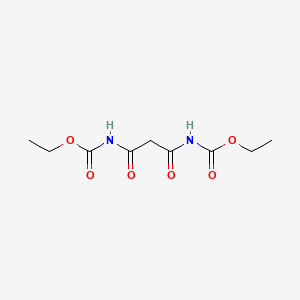
二乙基丙二酰二氨基甲酸酯
描述
Diethyl malonyldicarbamate is an organic compound with the molecular formula C9H14N2O6. It is a derivative of malonic acid and is characterized by the presence of two carbamate groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
科学研究应用
Diethyl malonyldicarbamate finds applications in diverse scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl malonyldicarbamate can be synthesized through the reaction of malonic acid with urethaneThe reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of diethyl malonyldicarbamate may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
化学反应分析
Types of Reactions: Diethyl malonyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Oxidized derivatives of diethyl malonyldicarbamate.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbamates depending on the reagents used.
作用机制
The mechanism of action of diethyl malonyldicarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Diethyl malonate: A similar compound with two ester groups instead of carbamate groups.
Dimethyl malonate: Another derivative of malonic acid with methyl ester groups.
Diethyl carbonate: A related compound with carbonate groups.
Uniqueness: Diethyl malonyldicarbamate is unique due to the presence of carbamate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
属性
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPJTBOMCSYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198021 | |
| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49754-15-6 | |
| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

